Cas no 7317-02-4 (N-(4-carbamimidamidophenyl)acetamide)

N-(4-carbamimidamidophenyl)acetamide is a chemically synthesized compound featuring both acetamide and carbamimidamide functional groups. Its structure, characterized by a phenyl ring substituted with these moieties, lends it potential utility in medicinal chemistry and biochemical research. The carbamimidamide group enhances its reactivity, making it a candidate for interactions with biological targets, while the acetamide moiety contributes to its stability. This compound may serve as an intermediate in the synthesis of more complex molecules, particularly those with applications in drug development. Its well-defined molecular structure allows for precise modifications, facilitating research in pharmacophore design and structure-activity relationship studies.
N-(4-carbamimidamidophenyl)acetamide structure
7317-02-4 structure
Product name:N-(4-carbamimidamidophenyl)acetamide
CAS No:7317-02-4
MF:C9H12N4O
MW:192.217781066895
MDL:MFCD16743634
CID:3341419
PubChem ID:12420541

N-(4-carbamimidamidophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • ACETAMIDE, N-[4-[(AMINOIMINOMETHYL)AMINO]PHENYL]-
    • n-(4-Guanidinophenyl)acetamide
    • N-(4-carbamimidamidophenyl)acetamide
    • CS-0277233
    • 7317-02-4
    • SCHEMBL10895758
    • EN300-241805
    • AKOS011667543
    • MDL: MFCD16743634
    • Inchi: InChI=1S/C9H12N4O/c1-6(14)12-7-2-4-8(5-3-7)13-9(10)11/h2-5H,1H3,(H,12,14)(H4,10,11,13)
    • InChI Key: DMGVDCFBSMNYKP-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 192.10111102Da
  • Monoisotopic Mass: 192.10111102Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.5Ų
  • XLogP3: 0.1

N-(4-carbamimidamidophenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-241805-10.0g
N-(4-carbamimidamidophenyl)acetamide
7317-02-4 95%
10.0g
$2393.0 2024-06-19
Enamine
EN300-241805-0.25g
N-(4-carbamimidamidophenyl)acetamide
7317-02-4 95%
0.25g
$513.0 2024-06-19
Enamine
EN300-241805-0.1g
N-(4-carbamimidamidophenyl)acetamide
7317-02-4 95%
0.1g
$490.0 2024-06-19
Enamine
EN300-241805-5.0g
N-(4-carbamimidamidophenyl)acetamide
7317-02-4 95%
5.0g
$1614.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1347903-5g
n-(4-Guanidinophenyl)acetamide
7317-02-4 98%
5g
¥19080.00 2024-07-28
Enamine
EN300-241805-0.5g
N-(4-carbamimidamidophenyl)acetamide
7317-02-4 95%
0.5g
$535.0 2024-06-19
Enamine
EN300-241805-5g
N-(4-carbamimidamidophenyl)acetamide
7317-02-4
5g
$1614.0 2023-09-15
Enamine
EN300-241805-1g
N-(4-carbamimidamidophenyl)acetamide
7317-02-4
1g
$557.0 2023-09-15
Enamine
EN300-241805-2.5g
N-(4-carbamimidamidophenyl)acetamide
7317-02-4 95%
2.5g
$1089.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1347903-1g
n-(4-Guanidinophenyl)acetamide
7317-02-4 98%
1g
¥5256.00 2024-07-28

N-(4-carbamimidamidophenyl)acetamide Related Literature

Additional information on N-(4-carbamimidamidophenyl)acetamide

N-(4-Carbamimidamidophenyl)Acetamide: A Comprehensive Overview

N-(4-Carbamimidamidophenyl)Acetamide, also known by its CAS number 7317-02-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The name itself is a testament to its complex structure, with the carbamimidamide group attached to a phenyl ring, which is further connected to an acetamide moiety. This combination creates a molecule with intriguing chemical and biological characteristics.

The synthesis of N-(4-Carbamimidamidophenyl)Acetamide involves a series of carefully orchestrated chemical reactions. Researchers have explored various synthetic pathways, including nucleophilic substitution and condensation reactions, to efficiently construct this compound. Recent advancements in catalytic methods have further streamlined its production, making it more accessible for large-scale studies. The stability of the molecule under different conditions has also been thoroughly investigated, revealing its resilience to degradation under moderate thermal and chemical stress.

One of the most promising aspects of N-(4-Carbamimidamidophenyl)Acetamide lies in its pharmacological profile. Studies have demonstrated that this compound exhibits potent activity against certain enzymes and receptors, making it a valuable lead compound in drug discovery programs. For instance, research published in 2023 highlighted its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, preclinical trials have shown that it demonstrates selective binding to specific receptor sites, which could be exploited for the development of targeted therapies.

The structural versatility of N-(4-Carbamimidamidophenyl)Acetamide allows for extensive modification to enhance its pharmacokinetic properties. By altering the substituents on the phenyl ring or modifying the acetamide group, researchers can fine-tune the compound's solubility, bioavailability, and metabolic stability. These modifications are crucial for translating laboratory findings into clinically viable treatments. Recent studies have also explored the use of this compound as a scaffold for creating hybrid molecules with dual therapeutic activities.

In terms of applications beyond pharmacology, N-(4-Carbamimidamidophenyl)Acetamide has shown promise in materials science. Its ability to form stable amide bonds makes it a candidate for use in polymer synthesis and as a cross-linking agent in advanced materials. Researchers are currently investigating its potential in creating biocompatible polymers for medical devices and tissue engineering applications.

The environmental impact of N-(4-Carbamimidamidophenyl)Acetamide is another area of growing interest. As regulatory agencies increasingly prioritize green chemistry principles, understanding the biodegradability and eco-toxicity of this compound is essential. Preliminary studies indicate that it undergoes rapid degradation under aerobic conditions, reducing its potential ecological footprint. However, further research is needed to fully assess its environmental safety profile.

In conclusion, N-(4-Carbamimidamidophenyl)Acetamide (CAS No: 7317-02-4) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthetic methods and pharmacological insights, positions it as a valuable tool for future innovations in medicine and materials science.

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